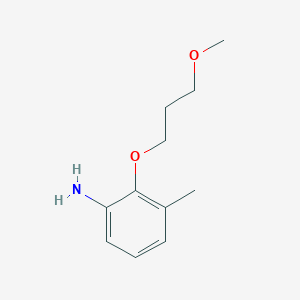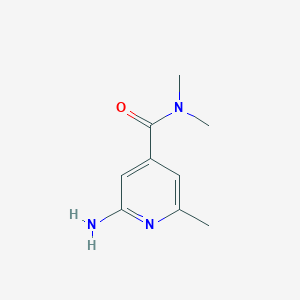
3-Amino-1-benzyl-1,4-dihydropyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-benzyl-1,4-dihydropyridin-4-one is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse pharmaceutical applications. This compound features a benzyl group attached to the nitrogen atom at position 1 and an amino group at position 3 of the dihydropyridine ring. The 1,4-dihydropyridine scaffold is notable for its presence in various biologically active molecules, including calcium channel blockers and other therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzyl-1,4-dihydropyridin-4-one can be achieved through several methods, including the Hantzsch reaction, which is a classical multicomponent reaction involving an aldehyde, a β-ketoester, and ammonia or an amine. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of 1,4-dihydropyridines, including this compound, often employs continuous flow synthesis techniques to enhance efficiency and scalability. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
化学反应分析
Types of Reactions
3-Amino-1-benzyl-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridines.
科学研究应用
3-Amino-1-benzyl-1,4-dihydropyridin-4-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a calcium channel blocker.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and other conditions.
Industry: Utilized in the development of agrochemicals and functional materials
作用机制
The mechanism of action of 3-Amino-1-benzyl-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as voltage-gated calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes, including muscle contraction and neurotransmission .
相似化合物的比较
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar 1,4-dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.
Nicardipine: Used for its vasodilatory effects in cardiovascular therapy.
Uniqueness
3-Amino-1-benzyl-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other 1,4-dihydropyridines. Its benzyl and amino groups contribute to its unique binding affinity and selectivity for molecular targets .
属性
IUPAC Name |
3-amino-1-benzylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-7,9H,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPXCXPSMUAHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)C(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one](/img/structure/B7974133.png)





![1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine](/img/structure/B7974174.png)

